1,5-Dimethyl-2-pyridin-2-ylbenzimidazole
Description
Properties
IUPAC Name |
1,5-dimethyl-2-pyridin-2-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-6-7-13-12(9-10)16-14(17(13)2)11-5-3-4-8-15-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBITEUSBVFQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Steric Influence : The 1,5-dimethyl groups may reduce rotational freedom, stabilizing the compound in specific conformations critical for receptor binding.
- Complexity : Fused systems (e.g., imidazopyridazine in ) exhibit higher molecular complexity but may face challenges in synthetic yield and bioavailability.
Pharmacological Activity Comparisons
- Antimicrobial Activity : Pyrazol-3-one derivatives with arylidene substituents (e.g., ) demonstrated moderate to strong growth inhibition against E. coli and S. aureus, suggesting that electron-deficient aromatic systems enhance antimicrobial potency. The pyridinyl group in the target compound may similarly improve activity via increased polarity.
- Synthetic Accessibility : Imidazo[1,5-a]pyridyl compounds synthesized via pyridine-2-carbaldehyde condensations highlight the role of substituent positioning (ortho, meta, para) on reaction efficiency. For instance, electron-donating groups on anilines accelerate cyclization, a principle applicable to optimizing the target compound’s synthesis.
- Binding Affinity : The dual heterocyclic system in showed enhanced binding to kinase targets due to extended π-stacking, a feature absent in the target compound but suggesting avenues for structural modification.
Research Findings and Implications
- Substituent Impact : Methyl groups at the 1- and 5-positions likely reduce metabolic degradation compared to unsubstituted benzimidazoles, improving pharmacokinetic profiles.
- Pyridinyl vs. Phenyl : Replacement of phenyl with pyridin-2-yl (as in the target compound) increases solubility and bioavailability, critical for oral administration .
- Future Directions : Hybrid systems (e.g., benzimidazole-imidazopyridazine ) warrant exploration for multitarget therapies, though synthetic complexity must be balanced against scalability.
Preparation Methods
Key Physicochemical Properties
Established Synthetic Routes
Condensation of o-Phenylenediamine Derivatives
A widely adopted strategy involves the condensation of 4,5-dimethyl-o-phenylenediamine with pyridin-2-yl carboxylic acid derivatives. This method parallels protocols used for related benzimidazoles, such as telmisartan intermediates.
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Activation of Carboxylic Acid : 2-Pyridinecarboxylic acid is activated using 1,3,5-triazine derivatives (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine) in the presence of a tertiary amine (e.g., N-methylmorpholine) at 0–5°C in methanol.
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Coupling with Diamine : The activated acid reacts with 4,5-dimethyl-o-phenylenediamine at 25°C to form an intermediate amide.
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Cyclization : Heating the amide to 55°C in methanol induces cyclization, yielding the benzimidazole core.
Optimization Insights :
Halogenation-Coupling Sequences
Alternative routes adapt halogenation strategies from substituted benzimidazole syntheses. For example:
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Bromination : Treat 5,6-dimethylbenzimidazol-2-one with phosphorus oxybromide to introduce a bromine atom at the 2-position.
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Suzuki-Miyaura Coupling : React the brominated intermediate with pyridin-2-ylboronic acid under palladium catalysis to install the pyridinyl group.
Challenges :
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Steric hindrance from methyl groups reduces coupling efficiency.
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Requires rigorous purification to remove palladium residues.
One-Pot Multicomponent Reactions
Recent advances leverage one-pot methodologies to streamline synthesis:
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Reactants : 4,5-dimethyl-o-phenylenediamine, 2-pyridinecarbaldehyde, and an oxidizing agent (e.g., Na₂S₂O₅).
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Conditions : Reflux in ethanol at 80°C for 12 hours.
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Mechanism : Oxidative cyclization forms the benzimidazole ring while introducing the pyridinyl substituent.
Advantages :
Comparative Analysis of Methodologies
Critical Parameters in Reaction Optimization
Temperature and Solvent Effects
Catalytic Systems
Q & A
Q. What are the most reliable synthetic pathways for preparing 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of benzimidazole derivatives typically involves cyclization of o-phenylenediamine derivatives with aldehydes or ketones under acidic conditions. For 1,5-dimethyl substitution, pre-functionalization of the benzene ring with methyl groups is critical. A common approach involves:
Reacting 4,6-dimethyl-1,2-diaminobenzene with pyridine-2-carbaldehyde in the presence of Na₂S₂O₅ as an oxidizing agent .
Optimizing solvent choice (e.g., ethanol or DMF) and temperature (80–120°C) to control regioselectivity and avoid side products like quinoxaline derivatives .
Q. How can structural elucidation of this compound be performed to confirm regiochemistry and tautomerism?
Methodological Answer:
- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve methyl group positions and confirm the pyridine-benzimidazole linkage .
- NMR spectroscopy :
Advanced Research Questions
Q. What experimental design strategies address contradictions in spectroscopic data for benzimidazole derivatives under varying pH or solvent polarity?
Methodological Answer: Contradictions in UV-Vis or fluorescence spectra often arise from solvent-dependent tautomerism or aggregation. To resolve this:
Conduct solvent polarity studies (e.g., water-DMSO gradients) to track absorption/emission shifts .
Use DFT calculations (B3LYP/6-31G*) to model tautomeric equilibria and compare with experimental data .
Example Finding:
In DMSO, the compound exhibits a λmax at 320 nm (π→π* transition), while in aqueous buffer, a redshift to 335 nm occurs due to H-bonding with the pyridine nitrogen .
Q. How can catalytic applications of this compound in asymmetric synthesis be systematically explored?
Methodological Answer:
- Ligand design : Modify the pyridine moiety with chiral auxiliaries (e.g., BINOL derivatives) to test enantioselectivity in Pd-catalyzed cross-couplings .
- Screening : Use high-throughput robotic platforms to assess catalytic efficiency in C–H activation reactions under varying conditions (e.g., O₂ vs. Ag₂CO₃ as oxidants) .
Key Challenge : Steric hindrance from 1,5-dimethyl groups may limit substrate access to the catalytic center, requiring optimization of substituent bulk .
Q. What strategies resolve discrepancies in reported synthetic yields for analogous benzimidazole derivatives?
Methodological Answer: Discrepancies often stem from unoptimized intermediates or competing pathways. Mitigation includes:
Intermediate trapping : Use LC-MS to identify byproducts (e.g., hydrazine adducts) during cyclization .
Kinetic studies : Monitor reaction progress via <sup>1</sup>H NMR to determine rate-limiting steps (e.g., imine formation vs. cyclization) .
Example Case : A 20% yield difference in DMF vs. ethanol was traced to premature oxidation of diamine intermediates in polar aprotic solvents .
Q. How can computational modeling predict the bioactivity of this compound against kinase targets?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Key Insight : The pyridine nitrogen forms a critical H-bond with Thr766 in EGFR, while methyl groups enhance hydrophobic contacts with Leu694 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
